molecular formula C9H12ClN B1626994 4-Chloro-3-isopropylaniline CAS No. 917101-83-8

4-Chloro-3-isopropylaniline

Cat. No. B1626994
M. Wt: 169.65 g/mol
InChI Key: UNLPUFIXEACDNS-UHFFFAOYSA-N
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Patent
US08519135B2

Procedure details

Prepared from 7.84 g of 3-iso-propyl-phenylamine and 7.75 g NCS. Yield: 4.6 g. LC-MSD, m/z for C9H12ClN [M+H]+=170.2, 172.0;
Quantity
7.84 g
Type
reactant
Reaction Step One
Name
Quantity
7.75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([NH2:10])[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].C1C(=O)N([Cl:18])C(=O)C1>>[Cl:18][C:9]1[CH:8]=[CH:7][C:6]([NH2:10])=[CH:5][C:4]=1[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.84 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C=CC1)N
Name
Quantity
7.75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.